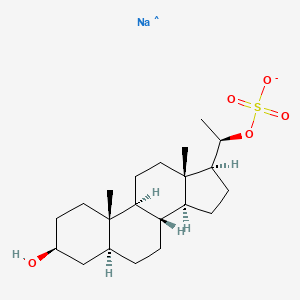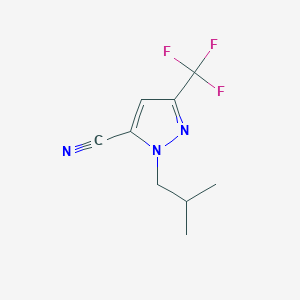
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound with the molecular formula C9H10F3N3 It is characterized by the presence of an isobutyl group, a trifluoromethyl group, and a pyrazole ring with a carbonitrile substituent
准备方法
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isobutylamine, trifluoromethyl ketone, and hydrazine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the condensation of isobutylamine with trifluoromethyl ketone to form an intermediate, which is then reacted with hydrazine derivatives to form the pyrazole ring
Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes, with careful control of reaction parameters to ensure high yield and purity of the final product.
化学反应分析
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the carbonitrile group.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound is studied for its potential biological activity, including its effects on enzymes, receptors, and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug discovery and development for various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
1-Isobutyl-3-(2-(trifluoromethyl)phenyl)urea: This compound has a similar trifluoromethyl group but differs in the presence of a phenylurea moiety instead of a pyrazole ring.
1-Isobutyl-3-(3-trifluoromethylphenyl)urea: Similar to the previous compound, this one also contains a trifluoromethyl group and a phenylurea moiety, but with a different substitution pattern on the phenyl ring.
1-Isobutyl-3-trifluoromethyl-1H-pyrazole: This compound is closely related, differing only in the absence of the carbonitrile group.
属性
分子式 |
C9H10F3N3 |
|---|---|
分子量 |
217.19 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C9H10F3N3/c1-6(2)5-15-7(4-13)3-8(14-15)9(10,11)12/h3,6H,5H2,1-2H3 |
InChI 键 |
MRIUQSYIDMPIBL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


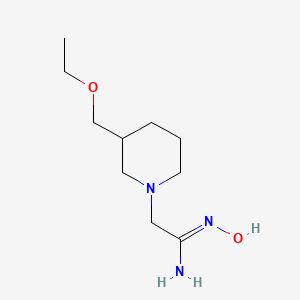

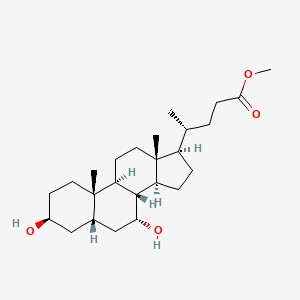
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)

![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

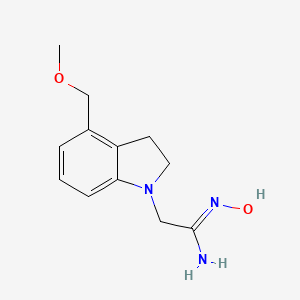
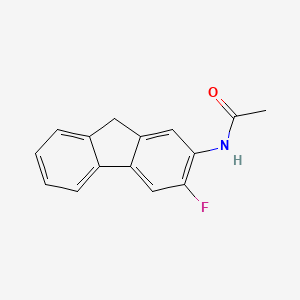
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)
